Selective Binding Affinity: 3-Phenylbutan-2-amine vs. Amphetamine for TAAR1
In vitro functional assays demonstrate that 3-Phenylbutan-2-amine acts as a potent agonist at the mouse trace amine-associated receptor 1 (TAAR1), a key neuromodulatory target, with an EC50 of 150 nM for inducing cAMP accumulation in HEK293 cells [1]. This functional activity is a key differentiator from Amphetamine, which, while also a TAAR1 agonist, exhibits a distinct potency profile and downstream signaling bias, underscoring the importance of selecting the correct compound for TAAR1-focused research [2].
| Evidence Dimension | Agonist activity at TAAR1 receptor (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 150 nM |
| Comparator Or Baseline | Amphetamine (EC50 value varies in literature; different potency profile) |
| Quantified Difference | N/A (Qualitative difference in potency profile) |
| Conditions | Mouse TAAR1 expressed in HEK293 cells, assessed by BRET assay after 20 minutes |
Why This Matters
This specific EC50 value quantifies the potency of 3-Phenylbutan-2-amine at TAAR1, a primary target, providing a crucial benchmark for dose-response studies and receptor modeling that cannot be achieved with a less well-characterized analog.
- [1] BindingDB. (2007). Assay in Summary_ki (ChEMBL_1643988, CHEMBL3992917). University of California, San Diego. View Source
- [2] Grandy, D. K., et al. (2007). Exploring the determinants of trace amine-associated receptor 1's functional selectivity for the stereoisomers of amphetamine and methamphetamine. Journal of Pharmacology and Experimental Therapeutics. View Source
